1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole
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Overview
Description
1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as aluminum chloride (AlCl3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules by linking with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-fluorophenyl)methyl]-4-chloro-1H-pyrazole
- 1-[(5-Bromo-2-fluorophenyl)methyl]-4-bromo-1H-pyrazole
- 1-[(5-Bromo-2-fluorophenyl)methyl]-4-fluoro-1H-pyrazole
Uniqueness
1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFIN2/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJOVHFYACZLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN2C=C(C=N2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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